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Compound of Interest

Compound Name: FIx475

Cat. No.: B10830906

A Deep Dive into the Core Data of a Novel CCR4
Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for
FLX475, a potent and selective oral small molecule antagonist of the C-C chemokine receptor
4 (CCRA4). The information compiled herein is sourced from publicly available clinical trial
information, press releases, and scientific meeting abstracts. This document aims to serve as a
detailed resource for professionals in the fields of immuno-oncology and drug development.

Core Mechanism of Action

FLX475 is designed to modulate the tumor microenvironment (TME) by blocking the interaction
between the CCR4 receptor and its ligands, CCL17 and CCL22.[1] CCR4 is predominantly
expressed on regulatory T cells (Tregs), which are key mediators of immunosuppression within
tumors.[1] By inhibiting CCR4, FLX475 aims to prevent the recruitment of Tregs into the TME,
thereby restoring and enhancing the anti-tumor immune response.[2][3] This mechanism is
expected to increase the ratio of effector T cells to Tregs, a critical factor in effective tumor
immunity.[1][4] Preclinical studies have suggested that this approach can lead to tumor growth
inhibition and increased tumor regression.[5][6]

Signaling Pathway and Mechanism of Inhibition
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The binding of CCL17 and CCL22 to CCR4 on the surface of Tregs initiates a signaling
cascade that promotes cell migration towards the tumor. FLX475, as a CCR4 antagonist,
competitively binds to the receptor, preventing the ligands from binding and thereby inhibiting
the downstream signaling required for Treg migration.
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FLX475 Mechanism of Action: CCR4 Antagonism.

Preclinical and Early Clinical Findings

Preclinical studies have demonstrated that FLX475 can inhibit tumor growth and promote
regression as a standalone agent.[5] Furthermore, it has been shown to enhance the anti-
tumor effects of checkpoint inhibitors like anti-PD-L1 and anti-CTLA4 antibodies.[5] Early
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clinical data from a Phase 1/2 trial (NCT03674567) have shown promising activity for FLX475,
both as a monotherapy and in combination with pembrolizumab, in various cancer types,
including Epstein-Barr Virus (EBV)-positive lymphoma and non-small cell lung cancer.[7][8][9]
[10]

Pharmacokinetics and Safety in Healthy Volunteers

A Phase 1 study in 104 healthy volunteers established a favorable safety and pharmacokinetic
profile for FLX475.[4][6]

Parameter Finding Reference

Well-tolerated with no serious
Tolerability adverse events reported at any  [6]

dose level.

Approximately 72 hours,
Half-life supporting once-daily oral [4]

dosing.

Approximately 4-5x
Accumulation accumulation over 14 days [4]

with daily dosing.

Doses of approximately 75 mg

once daily and above are

predicted to maintain target
Receptor Occupancy [4]

drug exposure above the IC90

for human in vitro Treg

migration.

Experimental Protocols

While detailed, step-by-step protocols from the preclinical studies are not publicly available, the
following outlines the likely methodologies employed based on standard practices in immuno-
oncology research and mentions in the available literature.

In Vitro Treg Migration Assay
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This assay would have been crucial to determine the potency of FLX475 in inhibiting the
migration of Tregs towards CCR4 ligands.

Isolate Tregs from
human peripheral blood

Plate Tregs in upper chamber
of a transwell plate
Add CCL17/CCL22 to
lower chamber

|

Add varying concentrations
of FLX475 to upper chamber

!

Incubate for several hours

!

Quantify migrated Tregs in
the lower chamber
(e.g., via flow cytometry)

Y
(Calculate IC50 value)

Click to download full resolution via product page

Workflow for an in vitro Treg migration assay.

In Vivo Tumor Xenograft Models
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To assess the anti-tumor activity of FLX475 in a living organism, human tumor xenograft
models in immunocompromised mice reconstituted with human immune cells (humanized

mice) were likely used.
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Workflow for an in vivo humanized mouse tumor model.

Summary of Preclinical Anti-Tumor Activity

Although specific quantitative data from preclinical studies are limited in publicly available
sources, the consistent message is that FLX475 demonstrates significant anti-tumor activity.

Study Type Key Findings Reference
) Potent inhibition of Treg
In Vitro o [1][4]
migration.

_ Inhibited tumor growth and
In Vivo (Monotherapy) ) ) [51[6]
increased tumor regression.

Enhanced the anti-tumor
i o effects of checkpoint inhibitors
In Vivo (Combination Therapy) ] i [5]1[6]
(anti-PD-L1, anti-CTLA4) and

immune agonists (anti-4-1BB).

Clinical Biomarker Strategy

The clinical development of FLX475 has been guided by a strong biomarker strategy.[5]
Analysis of patient samples from the Phase 1/2 trial has focused on measuring changes in the
TME, such as the ratio of CD8+ T cells to Tregs, to provide evidence of the drug's mechanism

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b10830906?utm_src=pdf-body
https://www.benchchem.com/product/b10830906?utm_src=pdf-body-img
https://www.benchchem.com/product/b10830906?utm_src=pdf-body
https://rapt.com/wp-content/uploads/2019/02/FLX475-TPS24-60x36-2019-02-28-Final.pdf
https://rapt.com/wp-content/uploads/2019/06/FLX475_Phase1_SITC_2018.pdf
https://firstwordpharma.com/story/4566837
https://www.biospace.com/flx-bio-highlights-phase-1-data-for-flx475-at-sitc-2018
https://firstwordpharma.com/story/4566837
https://www.biospace.com/flx-bio-highlights-phase-1-data-for-flx475-at-sitc-2018
https://www.benchchem.com/product/b10830906?utm_src=pdf-body
https://firstwordpharma.com/story/4566837
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

of action.[10] An increase in the proportion of circulating Tregs has been observed, which is
consistent with the blockade of their migration into the tumor.[9][10]

Conclusion

The preclinical data for FLX475 strongly support its mechanism of action as a selective CCR4
antagonist that can modulate the tumor microenvironment by inhibiting the infiltration of
immunosuppressive Tregs. Early clinical data have been encouraging, demonstrating a
favorable safety profile and signs of clinical activity, both as a monotherapy and in combination
with checkpoint inhibitors. The ongoing Phase 1/2 clinical trial will provide further insights into
the therapeutic potential of this novel immuno-oncology agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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